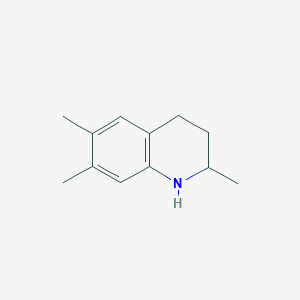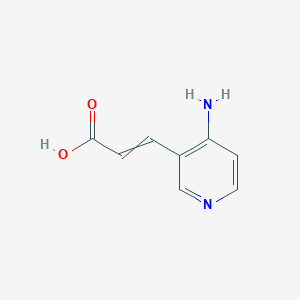![molecular formula C6H13ClN2O B11916470 Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride CAS No. 724460-95-1](/img/structure/B11916470.png)
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves several steps. One common method includes the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions typically involve heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product .
Chemical Reactions Analysis
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research is being conducted to explore its potential medicinal properties and applications.
Industry: It is used in industrial processes for the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparison with Similar Compounds
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:
Properties
CAS No. |
724460-95-1 |
|---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-8H,1-4H2;1H |
InChI Key |
GFNJKOJHKXVAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CNCC2N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)





![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)




![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)

